1-Cyclobutyl-1H-imidazole-5-carboxylic acid
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Overview
Description
1-Cyclobutyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce cyclobutyl-imidazole alcohols .
Scientific Research Applications
1-Cyclobutyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-Benzyl-1H-imidazole-5-carboxaldehyde: Similar imidazole structure but with a benzyl group instead of a cyclobutyl group.
1-Cyclopropyl-1H-imidazole-5-carboxylic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-cyclobutylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-9-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFSGEVJRFRVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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